molecular formula C18H23N3OS B2777775 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one CAS No. 483310-27-6

2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one

Cat. No.: B2777775
CAS No.: 483310-27-6
M. Wt: 329.46
InChI Key: ZSXJNCFHRFLKFB-UHFFFAOYSA-N
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Description

2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one is a compound with the molecular formula C18H23N3OS and a molecular weight of 329.46 g/mol.

Preparation Methods

The synthesis of 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one involves multiple stepsThe sulfanyl group is then attached to the imidazole ring, and finally, the piperidin-1-ylethanone moiety is introduced. The reaction conditions often involve the use of solvents such as dichloromethane or ethanol, and catalysts like palladium on carbon (Pd/C) or copper(I) iodide (CuI). Industrial production methods may involve scaling up these reactions using continuous flow reactors to ensure consistent quality and yield.

Chemical Reactions Analysis

2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include hydrogen peroxide (H2O2) for oxidation, sodium borohydride (NaBH4) for reduction, and halogenating agents like bromine (Br2) for substitution. Major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding alcohols or amines.

Scientific Research Applications

2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one has a wide range of scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential as an enzyme inhibitor or receptor modulator. In medicine, it is being investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties. In industry, it is used in the development of new materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or as a modulator of receptor activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in its potential anticancer application, it may inhibit the activity of enzymes involved in cell proliferation and survival.

Comparison with Similar Compounds

2-[(1-ethyl-5-phenyl-1H-imidazol-2-yl)sulfanyl]-1-(piperidin-1-yl)ethan-1-one can be compared with other similar compounds, such as 2-(1-Methyl-5-phenylimidazol-2-yl)sulfanyl-1-piperidin-1-ylethanone and 2-(1-Ethyl-5-phenylimidazol-2-yl)sulfanyl-1-piperidin-1-ylpropanone. These compounds share similar structural features but differ in the substituents attached to the imidazole or piperidine rings. The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-(1-ethyl-5-phenylimidazol-2-yl)sulfanyl-1-piperidin-1-ylethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H23N3OS/c1-2-21-16(15-9-5-3-6-10-15)13-19-18(21)23-14-17(22)20-11-7-4-8-12-20/h3,5-6,9-10,13H,2,4,7-8,11-12,14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZSXJNCFHRFLKFB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN1C(=CN=C1SCC(=O)N2CCCCC2)C3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H23N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

329.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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